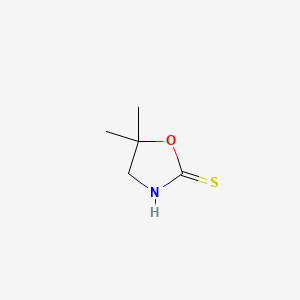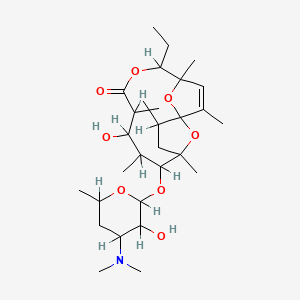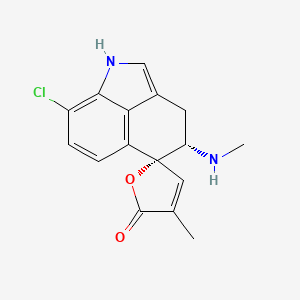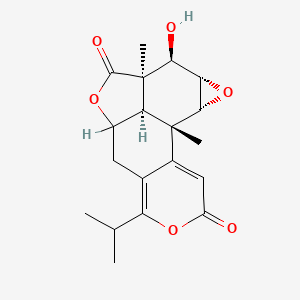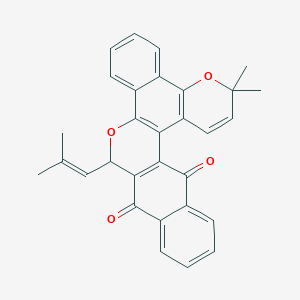
Tecomaquinone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tecomaquinone I is a natural product found in Tabebuia rosea, Tectona grandis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Revised Structure and Chemical Composition
- Tecomaquinone I, previously equated with dehydrotectol, has been structurally redefined as 3,10-dihydro-3,3-dimethyl-10-(2-methylprop-1-enyl)naphtho[2,3-d]pyrano[3′,2′:3,4]-naphthol[1,2-b] pyran-11,16-quinone. This revised structure necessitates a reinterpretation of earlier studies (Khanna, Sharma, & Thomson, 1987).
Biological Activity and Potential Applications
Farnesyltransferase and Plasmodial Inhibition : Tecomaquinone I has been identified as a potent natural product inhibitor of human farnesyltransferase (FTase), with an IC50 of 0.065±0.004μM. It also shows promise in anti-plasmodial screening against drug-resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment and FTase-related disorders (Cadelis et al., 2016).
Spectral Analysis and Derivative Formation : Tecomaquinone I, extracted from Lippia sidoides, has been studied through spectral data, particularly high-field NMR and electron ionization mass spectrometry. Its reduction with NaBH4 yields a novel derivative, expanding the possibilities for varied applications (Santos et al., 2005).
Cyclin-Dependent Kinase 7 Inhibition : In a study involving Tecomella undulata, tecomaquinone I was identified among other compounds. These compounds were evaluated for potential inhibitory action toward CDK7 (cyclin-dependent kinase 7), suggesting possible applications in cancer research and therapy (Khandelwal et al., 2022).
Propiedades
Nombre del producto |
Tecomaquinone I |
|---|---|
Fórmula molecular |
C30H24O4 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
23,23-dimethyl-12-(2-methylprop-1-enyl)-13,22-dioxahexacyclo[12.12.0.02,11.04,9.015,20.021,26]hexacosa-1(14),2(11),4,6,8,15,17,19,21(26),24-decaene-3,10-dione |
InChI |
InChI=1S/C30H24O4/c1-16(2)15-22-24-25(27(32)18-10-6-5-9-17(18)26(24)31)23-21-13-14-30(3,4)34-28(21)19-11-7-8-12-20(19)29(23)33-22/h5-15,22H,1-4H3 |
Clave InChI |
VYNGZASNGVAOMT-UHFFFAOYSA-N |
SMILES |
CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C |
SMILES canónico |
CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C |
Sinónimos |
tecomaquinone I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



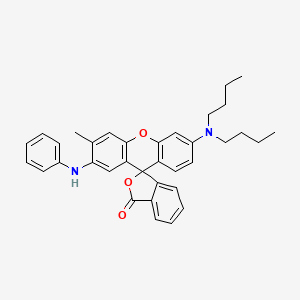
![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)
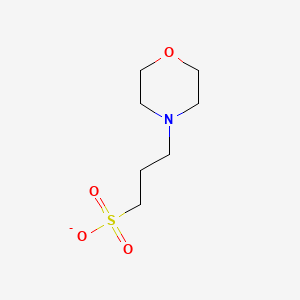
![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
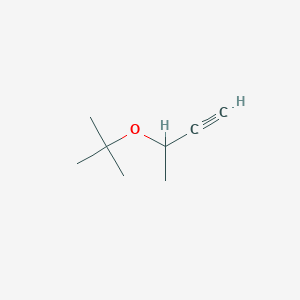
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
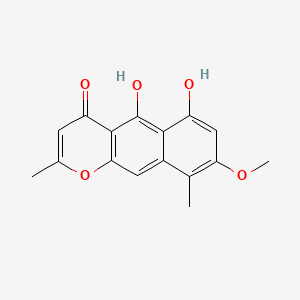
![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
